molecular formula C15H14N2 B13665901 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine

7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13665901
M. Wt: 222.28 g/mol
InChI Key: QKZICOIHCULMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. The NaOH-promoted cycloisomerizations of N-propargylpyridiniums give quantitative yield in a few minutes .

Industrial Production Methods: Industrial routes to imidazo[1,2-a]pyridines often involve condensations between 2-aminopyridines and α-bromoketones/α-chloroketones. These processes employ various solvents and catalysts, including Cu, Fe, Au, Ru, and Pd, to assemble the scaffold .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl position.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the methyl position .

Scientific Research Applications

7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

7-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-7-8-17-10-14(16-15(17)9-11)13-6-4-3-5-12(13)2/h3-10H,1-2H3

InChI Key

QKZICOIHCULMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.